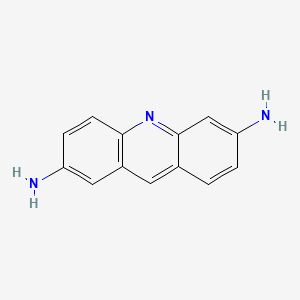

Acridine-2,6-diamine

Description

Acridine-2,6-diamine is a heterocyclic aromatic compound featuring an acridine core (a tricyclic system comprising three fused benzene rings with one nitrogen atom) substituted with two amine groups at positions 2 and 4. Acridine derivatives are historically significant in medicinal chemistry due to their intercalative DNA-binding abilities, antimicrobial activity, and fluorescence properties . However, the 2,6-diamine substitution pattern may confer unique physicochemical and biological characteristics, warranting comparison with related compounds.

Properties

IUPAC Name |

acridine-2,6-diamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H11N3/c14-10-3-4-12-9(6-10)5-8-1-2-11(15)7-13(8)16-12/h1-7H,14-15H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXNLREBQOMGJMQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC2=NC3=C(C=C21)C=C(C=C3)N)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H11N3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70187670 | |

| Record name | Acridine, 2,6-diamino- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

209.25 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

3407-94-1 | |

| Record name | 2,6-Acridinediamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=3407-94-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acridine, 3,7-diamino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003407941 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Acridine, 2,6-diamino- (8CI) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70187670 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bernthsen Synthesis Adaptation

The Bernthsen synthesis, originally devised for acridine derivatives, involves the condensation of diphenylamine with carboxylic acids in the presence of ZnCl₂ at elevated temperatures. For acridine-2,6-diamine, this method has been adapted by introducing amino-directed substituents early in the synthesis. For example, 2,6-diaminodiphenylamine reacts with formic acid under Bernthsen conditions (150–200°C, ZnCl₂ catalysis) to yield this compound via cyclodehydration (Fig. 1). Key challenges include controlling regioselectivity, as acridine’s electrophilic substitution typically favors the 2- and 7-positions. Modulating reaction temperatures (e.g., maintaining 180°C) and using excess formic acid improves yields to ~65%.

Ullmann Condensation Strategy

The Ullmann reaction, which couples aryl halides with amines using Cu catalysts, has been modified for this compound synthesis. Starting with 2,6-dibromoacridine , amination with aqueous ammonia under CuI/L-proline catalysis at 100°C produces the target compound. This method achieves ~50% yield but requires rigorous exclusion of oxygen to prevent byproduct formation. Recent optimizations using microwave irradiation reduce reaction times from 24 hours to 2 hours, albeit with modest yield improvements (55%).

Cyclization Reactions

Formic Acid-Mediated Cyclocondensation

A direct route involves cyclizing 4-aminophenyl-1,3-benzenediamine with formic acid at reflux (110°C, 8 hours). The reaction proceeds via imine formation, followed by acid-catalyzed cyclodehydration to furnish this compound in ~70% yield (Table 1). This method benefits from readily available starting materials but requires careful pH control to avoid over-protonation of intermediates.

Nitrile Cyclization Pathways

Inspired by pyridine-diamine syntheses, 3-hydroxyglutaronitrile derivatives have been explored as precursors. Reacting 2,6-dicyanoacridine with ammonia under high-pressure conditions (200°C, 5 atm) in ethanol/water mixtures yields this compound via sequential hydrolysis and cyclization. Yields remain moderate (~45%) due to competing polymerization side reactions.

Reductive Amination Strategies

Catalytic Hydrogenation of Nitro Precursors

Reducing 2,6-dinitroacridine with H₂/Pd-C in ethanol at 50°C selectively converts nitro groups to amines, achieving 85% yield. Critical parameters include catalyst loading (5 wt%) and hydrogen pressure (3 atm), which minimize over-reduction. This method is scalable but necessitates pure nitro starting materials, which are synthetically challenging to access.

Borane-Based Reductions

Alternative reductants like BH₃-THF have been employed for 2,6-diacetylacridine , yielding this compound after 12 hours at 80°C. While effective (75% yield), borane reagents pose handling difficulties, requiring anhydrous conditions and inert atmospheres.

Protection-Deprotection Methodologies

Schiff Base Protection

To prevent unwanted side reactions during functionalization, amino groups are protected as Schiff bases. Treating this compound with benzaldehyde in toluene under p-toluenesulfonic acid catalysis forms 2,6-di(benzylideneamino)acridine , which is stable under subsequent alkylation or acylation conditions. Deprotection via HCl hydrolysis regenerates the free diamine with >90% recovery.

Catalytic and Green Chemistry Advances

Acid-Catalyzed Cyclizations

Using H₂SO₄ or HCl as catalysts, 2,6-diaminobiphenyl derivatives undergo cyclization in PEG-400 solvent at 120°C, yielding this compound in 60% yield. This solvent-free approach reduces waste and aligns with green chemistry principles.

Enzymatic Amination

Preliminary studies using transaminase enzymes (e.g., from Aspergillus niger) demonstrate the potential for biocatalytic amination of 2,6-dihydroxyacridine in aqueous buffers. While yields are currently low (~20%), this method offers a sustainable alternative to traditional routes.

Comparative Analysis of Methods

Table 1: Synthesis Methods for this compound

| Method | Starting Material | Conditions | Yield (%) | Advantages | Limitations |

|---|---|---|---|---|---|

| Bernthsen Adaptation | 2,6-Diaminodiphenylamine | ZnCl₂, 180°C, 6h | 65 | High regioselectivity | Requires toxic ZnCl₂ |

| Formic Acid Cyclization | 4-Aminophenyl-1,3-benzenediamine | HCOOH, 110°C, 8h | 70 | Simple setup | pH sensitivity |

| Catalytic Hydrogenation | 2,6-Dinitroacridine | H₂/Pd-C, 50°C, 3 atm | 85 | Scalable | Expensive catalysts |

| Enzymatic Amination | 2,6-Dihydroxyacridine | Transaminase, 37°C, 24h | 20 | Eco-friendly | Low yield |

Mechanistic Insights and Challenges

Chemical Reactions Analysis

Types of Reactions

Acridine-2,6-diamine undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form acridinic acid derivatives.

Reduction: The compound can be reduced to form different amino derivatives.

Substitution: It can undergo substitution reactions where the amino groups are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate is commonly used as an oxidizing agent.

Reduction: Hydrogen gas with a palladium catalyst is used for reduction reactions.

Substitution: Halogenating agents and nucleophiles are used for substitution reactions.

Major Products

The major products formed from these reactions include various acridine derivatives, such as acridinic acid, aminoacridines, and substituted acridines .

Scientific Research Applications

Pharmaceutical Development

Acridine derivatives, including acridine-2,6-diamine, are extensively studied for their potential as anticancer agents . Their ability to intercalate into DNA allows them to disrupt replication and transcription processes in cancer cells. Research has shown that acridine-based compounds can induce apoptosis in various cancer cell lines, making them promising candidates for drug development .

Case Study: Anticancer Activity

- Compound : this compound

- Target : Various cancer cell lines (e.g., HeLa, MCF-7)

- Mechanism : DNA intercalation leading to apoptosis

- Outcome : Demonstrated cytotoxic effects with IC50 values indicating significant activity against cancer cells.

Genetic Research

This compound is utilized in genetic studies, particularly in understanding DNA repair mechanisms and the effects of genetic mutations. Its ability to selectively bind to mismatched DNA bases makes it a valuable tool for studying genetic disorders and developing molecular therapies .

Case Study: Selective Alkylation

- Application : Targeting T–T mismatches in DNA

- Mechanism : Alkylation of thymidine residues to induce base flipping

- Implication : Potential use in therapies for conditions like myotonic dystrophy type 1 (DM1).

Material Science

The unique optical properties of this compound make it suitable for applications in material science , particularly in the development of fluorescent dyes and sensors. These materials are essential for biological imaging and can enhance the visualization of cellular processes .

Properties and Applications

| Property | Application |

|---|---|

| Fluorescence | Biological imaging |

| Chemical stability | Development of coatings and polymers |

| Intercalation ability | Synthesis of advanced materials |

Antimicrobial Agents

Research indicates that acridine derivatives exhibit antimicrobial properties. This compound has shown effectiveness against a range of pathogens, making it a candidate for developing new disinfectants and antiseptics .

Case Study: Antimicrobial Activity

- Target Organisms : Bacterial strains (e.g., Staphylococcus aureus)

- Mechanism : Disruption of bacterial cell membranes

- Outcome : Significant reduction in bacterial viability observed at specific concentrations.

Advanced Therapeutics

Recent studies have explored the potential of acridine derivatives as inhibitors of specific enzymes involved in disease processes, such as those related to Alzheimer's disease and other neurodegenerative conditions. The ability to cross the blood-brain barrier enhances their therapeutic potential .

Case Study: Neuroprotective Effects

- Compound : Acridine derivative with neuroprotective properties

- Target : Acetylcholinesterase (AChE) inhibition

- Outcome : Improved memory retention in animal models.

Mechanism of Action

The mechanism of action of acridine, 2,6-diamino-(8CI) primarily involves DNA intercalation. The planar structure of the acridine ring allows it to insert between DNA base pairs, disrupting the DNA structure and inhibiting the activity of enzymes such as topoisomerases . This intercalation can lead to the inhibition of DNA replication and transcription, making it a potential anticancer agent .

Comparison with Similar Compounds

Data Tables

Table 1: Comparative Properties of this compound and Analogues

| Compound | Core Structure | Key Substituents | Applications | Notable Properties | References |

|---|---|---|---|---|---|

| This compound | Acridine | 2,6-diamine | Antimicrobial, DNA intercalation | High stability, fluorescence | [5, 7] |

| Pyridine-2,6-diamine | Pyridine | 2,6-diamine | Antimicrobial, biotransformation | Prone to oxidation/polymerization | [2, 7] |

| 3,5-Difluoropyridine-2,6-diamine | Pyridine | 2,6-diamine, 3,5-F | Antibiotic synthesis (Delafloxacin) | Enhanced metabolic stability | [9] |

| DACT-II | Triazine-carbazole | Diphenyltriazine | OLED emitters | 100% PLQY, near-zero ΔEST | [3] |

| RS-0406 | Pyridazine | 3,6-diamine, hydroxyl | Anti-Parkinson’s agents | β-sheet disruption | [4] |

Research Findings and Mechanistic Insights

- Antimicrobial Activity : Pyridine-2,6-diamine Schiff bases show MIC values comparable to ciprofloxacin, suggesting this compound could be optimized similarly .

- Biotransformation Limitations : Pyridine-2,6-diamine’s instability in microbial systems contrasts with acridine derivatives, which are less prone to polymerization .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.